molecular formula C14H12N4O3 B2556604 4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2034277-95-5

4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2556604
CAS No.: 2034277-95-5
M. Wt: 284.275
InChI Key: WPGILPMEZIGUOV-UHFFFAOYSA-N
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Description

4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile is a synthetic organic compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol . This chemical features a unique structure incorporating an azetidine ring, a hydantoin (2,5-dioxoimidazolidin) moiety, and a benzonitrile group. Its distinct architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential building block for the development of novel pharmacologically active molecules. The rigid azetidine and planar hydantoin rings provide a complex three-dimensional scaffold that can be utilized in the design of enzyme inhibitors or molecular probes. Researchers can employ this compound in the synthesis of more complex target molecules, in structure-activity relationship (SAR) studies, or as a key intermediate in library development for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-5-9-1-3-10(4-2-9)13(20)17-7-11(8-17)18-12(19)6-16-14(18)21/h1-4,11H,6-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGILPMEZIGUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer–Bergs Reaction

The Bucherer–Bergs reaction is a classical method for hydantoin synthesis, utilizing ketones or aldehydes, ammonium carbonate, and potassium cyanide under aqueous conditions. For the target compound, 3-aminopropanenitrile serves as the starting material. Cyclization with carbonyl sources (e.g., phosgene or urea derivatives) yields the 2,5-dioxoimidazolidin ring.
Mechanistic pathway :

  • Formation of α-amino nitrile intermediate.
  • Cyclocondensation with carbonyl agents to form the hydantoin core.

Example protocol :

  • Reactants : 3-Aminopropanenitrile (1.0 equiv), urea (2.0 equiv), HCl (catalytic).
  • Conditions : Reflux in ethanol (12 h).
  • Yield : 68–72%.

Azetidine Ring Formation

Cyclization of 3-Haloamines

Azetidine synthesis often employs intramolecular nucleophilic substitution. For 3-substituted azetidines, 3-chloropropylamine derivatives are cyclized under basic conditions.
Example protocol :

  • Reactants : 3-Chloro-N-(2,5-dioxoimidazolidin-1-yl)propylamine (1.0 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 6 h.
  • Yield : 55–60%.

Strain-Driven [2+2] Cycloaddition

Photochemical [2+2] cycloaddition between enamines and alkenes offers an alternative route, though lower yields are typical.

Coupling of Hydantoin to Azetidine

Nucleophilic Substitution

The hydantoin’s NH group attacks a halogenated azetidine at the 3-position:

  • Reactants : 3-Bromoazetidine (1.0 equiv), hydantoin (1.2 equiv), DIEA (2.0 equiv).
  • Conditions : THF, 60°C, 8 h.
  • Yield : 50–58%.

Mitsunobu Reaction

For alcohol-functionalized azetidines, Mitsunobu conditions (DEAD, PPh₃) facilitate ether formation:

  • Reactants : 3-Hydroxyazetidine (1.0 equiv), hydantoin (1.1 equiv).
  • Yield : 65–70%.

Acylation with Benzonitrile Derivative

Schotten–Baumann Acylation

4-Cyanobenzoyl chloride reacts with the azetidine-hydantoin amine:

  • Reactants : Azetidine-hydantoin (1.0 equiv), 4-cyanobenzoyl chloride (1.5 equiv), NaOH (aq.).
  • Conditions : 0°C, 2 h.
  • Yield : 75–80%.

Carbodiimide-Mediated Coupling

EDC/HOBt activation enhances efficiency for sterically hindered amines:

  • Reactants : 4-Cyanobenzoic acid (1.2 equiv), azetidine-hydantoin (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : DCM, rt, 12 h.
  • Yield : 82–85%.

Alternative Routes and Optimization

One-Pot Hydantoin-Azetidine Assembly

Sequential hydantoin formation and azetidine cyclization in a single pot reduces isolation steps:

  • Reactants : 3-Aminopropanenitrile, urea, 3-chloropropylamine.
  • Conditions : Ethanol, reflux (24 h).
  • Yield : 48–52%.

Solid-Phase Synthesis

Immobilized azetidine scaffolds enable iterative coupling:

  • Support : Wang resin-functionalized azetidine.
  • Steps : Hydantoin coupling → cleavage → acylation.
  • Yield : 60–65% per step.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.55 (m, 4H, azetidine CH₂), 3.90 (m, 1H, azetidine CH), 3.45 (s, 2H, hydantoin NH₂).
  • IR (cm⁻¹) : 2240 (C≡N), 1715 (C=O), 1660 (C=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1.0 mL/min).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing phosgene with urea or dimethyl carbonate reduces toxicity.

Solvent Recycling

Ethanol and THF recovery via distillation improves sustainability.

Challenges and Limitations

  • Azetidine ring strain : Elevated temperatures risk ring-opening; mild conditions (≤80°C) are critical.
  • Hydantoin solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate isolation.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could result in a more reduced form.

Scientific Research Applications

4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Compound A : (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile
  • Structure: Contains an indole ring instead of azetidine, with a conjugated imidazolidinone-methylidene group.
  • Synthesis : Prepared via condensation of 4-(3-formylindol-1-ylmethyl)benzonitrile with imidazolidine-2,4-dione in acetic acid with ammonium acetate .
  • Key Features :
    • Planar geometry due to conjugation (C17=C18 bond) and Z-isomer configuration.
    • Intermolecular N–H⋯O hydrogen bonding stabilizes crystal packing .
Compound B : 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS 565174-36-9)
  • Structure: Simpler derivative with a methylene bridge between benzonitrile and imidazolidinone.
  • Molecular Weight : 215.21 (vs. ~342.35 for Compound A) .
  • Comparison : The absence of azetidine reduces steric hindrance and synthetic complexity but limits opportunities for hydrogen bonding or targeted interactions.
Compound C : 4-((3-(1,3-Dioxoisoindolin-2-yl)-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile (6e)
  • Structure : Features a dioxoisoindolinyl substituent instead of azetidine.
  • Synthesis : 19% yield via nucleophilic substitution; characterized by $ ^1H $ NMR (δ 4.50–8.08 ppm) and HRMS (m/z 361.0935) .
  • Comparison: The dioxoisoindolinyl group adds bulk and electron-withdrawing effects, which may enhance carbonic anhydrase inhibition (a noted property in related compounds) but reduce metabolic stability .

Physicochemical and Crystallographic Properties

Property Target Compound* Compound A (Indole Derivative) Compound B (Methylene-Linked)
Molecular Formula C20H14N4O2 (inferred) C20H14N4O2 C11H9N3O2
Crystal System Not reported Monoclinic (C2/c) Not reported
Hydrogen Bonding Likely (N–H⋯O) N(3)–H(3)⋯O(1), N(4)–H(4)⋯O(2) Limited (no azetidine)
Planarity Partial (azetidine strain) Fully conjugated indole-imidazolidinone system Non-planar methylene bridge

*Inferred from structural analogs.

Functional and Application Differences

  • The azetidine in the target compound could enhance binding to enzymes or receptors via strained ring interactions, though this requires validation.
  • Material Science: Benzonitrile derivatives with phenoxazine/carbazole groups (e.g., ) are used in OLEDs for thermally activated delayed fluorescence (TADF) . The azetidine-carbonyl group in the target compound may modify electronic properties for similar applications.

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